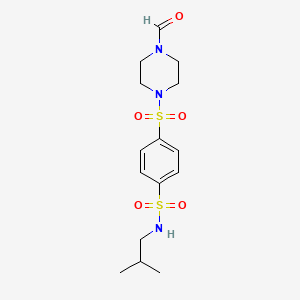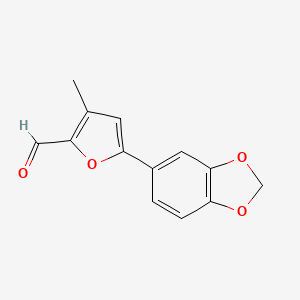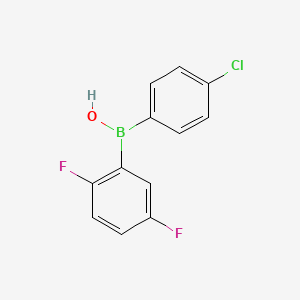
2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-: is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Introduction of the Azidoethyl Group: The azidoethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN₃) as the azide source.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction. Common reagents for this step include bromine (Br₂) or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2H-Indol-2-one, 3-(2-azidoethyl)-1,3-dihydro-: Lacks the bromine atom, leading to different reactivity.
2H-Indol-2-one, 3-(2-azidoethyl)-3-chloro-1,3-dihydro-: Contains a chlorine atom instead of bromine, which can affect its chemical properties.
2H-Indol-2-one, 3-(2-azidoethyl)-3-iodo-1,3-dihydro-: Contains an iodine atom, which can lead to different reactivity and applications.
Uniqueness
The presence of both the azidoethyl group and the bromine atom in 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- imparts unique reactivity and potential applications. The azido group allows for click chemistry reactions, while the bromine atom can participate in substitution reactions, making this compound versatile for various scientific and industrial applications.
属性
CAS 编号 |
917614-61-0 |
|---|---|
分子式 |
C10H9BrN4O |
分子量 |
281.11 g/mol |
IUPAC 名称 |
3-(2-azidoethyl)-3-bromo-1H-indol-2-one |
InChI |
InChI=1S/C10H9BrN4O/c11-10(5-6-13-15-12)7-3-1-2-4-8(7)14-9(10)16/h1-4H,5-6H2,(H,14,16) |
InChI 键 |
PKNUANIPMUEXLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CCN=[N+]=[N-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)


![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)


